4-Methyl-2-(phenoxycarbonyl)benzoate
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Overview
Description
4-Methyl-2-(phenoxycarbonyl)benzoate is an organic compound with the molecular formula C15H12O5. It is an ester derivative of benzoic acid and is known for its applications in various fields of scientific research and industry. The compound is characterized by its phenoxycarbonyl group attached to the benzoate structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(phenoxycarbonyl)benzoate typically involves the esterification of 4-methyl-2-hydroxybenzoic acid with phenyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(phenoxycarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 4-Methyl-2-carboxybenzoic acid
Reduction: 4-Methyl-2-(hydroxycarbonyl)benzoate
Substitution: 4-Methyl-2-(substituted)benzoate derivatives
Scientific Research Applications
4-Methyl-2-(phenoxycarbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(phenoxycarbonyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The phenoxycarbonyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(Phenoxycarbonyl)amino]benzoate
- Methyl 2-[(phenoxycarbonyl)amino]benzoate
- Methyl 3-[(phenoxycarbonyl)amino]benzoate
Uniqueness
4-Methyl-2-(phenoxycarbonyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. The presence of the methyl group at the 4-position and the phenoxycarbonyl group at the 2-position allows for unique reactivity and applications compared to its analogs.
Properties
CAS No. |
396716-05-5 |
---|---|
Molecular Formula |
C15H11O4- |
Molecular Weight |
255.24 g/mol |
IUPAC Name |
4-methyl-2-phenoxycarbonylbenzoate |
InChI |
InChI=1S/C15H12O4/c1-10-7-8-12(14(16)17)13(9-10)15(18)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)/p-1 |
InChI Key |
YOIHDILXWKDDQX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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